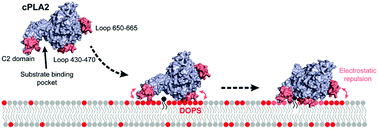Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
Soft Matter Pub Date: 2022-02-17 DOI: 10.1039/D1SM01791H
Abstract
Phospholipase A2 (PLA2) is a peripheral membrane protein that plays an essential role in many inflammatory responses. However, the activation mechanisms of PLA2 on the membrane surface have not been fully understood. Herein, we have combined experimental techniques and theoretical approaches to investigate the activation and association of the PLA2 protein on an artificial phospholipid membrane. Using a phosphatidylserine (PS) nanodomain containing membrane to mimic the inflammatory conditions, we found that the activity of cytosolic PLA2s (cPLA2s) increases with higher ratios of PS in the membrane. Molecular dynamics simulations reveal that significant changes in the protein structure are related to negatively charged membranes. In particular, the alteration of negatively charged residues in the C2 domain brings about an opened binding pocket and the catalytic site access to the substrate phospholipid. Meanwhile, the negative residues in the loop 650–665 facilitate the optimal interfacial orientation of the protein with a closed binding pocket on the membrane surface. These results lead us to suggest an electrostatic-switch allosteric mechanism for cPLA2 activation on the cell membrane surface under the inflammatory state.


Recommended Literature
- [1] Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts
- [2] Inside back cover
- [3] Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase†
- [4] A facile oxidation–dehydration reaction-driven robust porous copper oxide nanobelt coating on copper foam for an energy-saving and low-cost urea oxidization reaction†
- [5] Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS) for trace element analysis in steels†
- [6] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [7] Flavonoids from Seabuckthorn (Hippophae rhamnoides L.) restore CUMS-induced depressive disorder and regulate the gut microbiota in mice†
- [8] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†
- [9] XLI.—The equilibrium between ethyl alcohol and the alkali and alkaline-earth salts. Part I
- [10] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†

Journal Name:Soft Matter
Research Products
-
CAS no.: 110-12-3
-
CAS no.: 3309-97-5
-
CAS no.: 398-21-0
-
CAS no.: 4043-87-2
-
1-(chloromethyl)-3-fluorobenzene
CAS no.: 456-42-8
-
2-(diethylamino)ethane-1-thiol
CAS no.: 100-38-9
-
CAS no.: 4221-99-2
-
CAS no.: 2823-42-9









